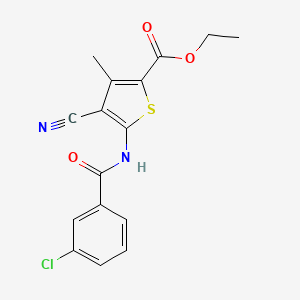

Ethyl 5-(3-chlorobenzamido)-4-cyano-3-methylthiophene-2-carboxylate

Description

Ethyl 5-(3-chlorobenzamido)-4-cyano-3-methylthiophene-2-carboxylate is a thiophene-based compound featuring a 3-chlorobenzamido substituent at the 5-position, a cyano group at the 4-position, a methyl group at the 3-position, and an ethyl carboxylate at the 2-position. Key spectral characteristics, inferred from similar compounds, include:

Properties

Molecular Formula |

C16H13ClN2O3S |

|---|---|

Molecular Weight |

348.8 g/mol |

IUPAC Name |

ethyl 5-[(3-chlorobenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate |

InChI |

InChI=1S/C16H13ClN2O3S/c1-3-22-16(21)13-9(2)12(8-18)15(23-13)19-14(20)10-5-4-6-11(17)7-10/h4-7H,3H2,1-2H3,(H,19,20) |

InChI Key |

JWIIEODYNJFTSN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=CC=C2)Cl)C#N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[(3-CHLOROBENZOYL)AMINO]-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced via Friedel-Crafts acylation using 3-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Addition of the Cyano Group: The cyano group can be added through nucleophilic substitution reactions using cyanide sources like sodium cyanide.

Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[(3-CHLOROBENZOYL)AMINO]-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the thiophene ring and the benzoyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium cyanide in polar aprotic solvents for nucleophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives of the thiophene ring.

Reduction: Reduced forms of the cyano and ester groups.

Substitution: Substituted thiophene derivatives with various functional groups.

Scientific Research Applications

ETHYL 5-[(3-CHLOROBENZOYL)AMINO]-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ETHYL 5-[(3-CHLOROBENZOYL)AMINO]-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the cyano and chlorobenzoyl groups allows it to form strong interactions with biological macromolecules, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiophene Core

Ethyl 5-(6-Chloro-5-cyano-2-methylnicotinamido)-4-cyano-3-methylthiophene-2-carboxylate (4a)

- Key Differences: Replaces the 3-chlorobenzamido group with a nicotinamide-derived substituent (pyridine ring with chloro, cyano, and methyl groups).

- However, the absence of an aromatic benzamido group reduces lipophilicity compared to the target compound .

Ethyl 5-[(2-Chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate

- Key Differences: Features an aliphatic 2-chloropropanoyl amino group instead of the aromatic 3-chlorobenzamido.

Heterocyclic Core Modifications

Ethyl 3,6-Diamino-5-cyano-4-hydroxybenzo[c]thiophene-1-carboxylate (7)

- Key Differences: Contains a fused benzo[b]thiophene core with hydroxy, cyano, and amino substituents.

- Impact : The fused aromatic system increases molecular rigidity and UV absorption properties. The hydroxy group enhances solubility in polar solvents but reduces stability under acidic conditions .

(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)tetrahydro-2H-pyran-3,4,5-triyltriacetate

- Key Differences : Replaces the thiophene core with a 1,3,4-thiadiazole ring linked to a sugar moiety.

- However, the bulky sugar moiety reduces membrane permeability .

Functional Group Comparisons

Ethyl 4,5,7-Triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate

- Key Differences : Features a benzo[b]thiophene core with triacetoxy and phenyl groups.

- Impact : The electron-withdrawing acetate groups decrease electron density on the thiophene ring, reducing reactivity in electrophilic substitutions. The phenyl group enhances crystallinity, as evidenced by a higher melting point (174–178°C) .

Ethyl 5-(5,6-Dibromonicotinamido)-4-cyano-3-methylthiophene-2-carboxylate (4c)

- Key Differences : Incorporates bromine atoms on the nicotinamide moiety.

- However, steric bulk may reduce metabolic stability .

Comparative Data Table

*Calculated based on molecular formula.

Key Findings and Implications

- Bioactivity Potential: Compounds with aromatic amides (e.g., 3-chlorobenzamido) exhibit higher predicted bioactivity due to enhanced lipophilicity and π-π interactions, as seen in nicotinamide derivatives with fungicidal properties .

- Thermal Stability: Aliphatic substituents (e.g., chloropropanoyl) may lower decomposition temperatures compared to aromatic analogs .

- Synthetic Flexibility : The thiophene core allows modular substitution, enabling tuning of electronic and steric properties for targeted applications .

Biological Activity

Ethyl 5-(3-chlorobenzamido)-4-cyano-3-methylthiophene-2-carboxylate is a synthetic compound belonging to the thiophene family, which has garnered attention for its diverse biological activities. This article provides a thorough examination of its biological properties, synthesis, mechanisms of action, and potential applications in medicinal chemistry and agriculture.

Chemical Structure and Properties

Ethyl 5-(3-chlorobenzamido)-4-cyano-3-methylthiophene-2-carboxylate has the following chemical characteristics:

- IUPAC Name : Ethyl 5-(3-chlorobenzamido)-4-cyano-3-methylthiophene-2-carboxylate

- Molecular Formula : C16H13ClN2O3S

- Molecular Weight : 348.8 g/mol

- CAS Number : [Not specified in the search results]

The compound features a thiophene ring substituted with a chlorobenzamide and a cyano group, which contribute to its unique biological activities.

Synthesis Methods

The synthesis of Ethyl 5-(3-chlorobenzamido)-4-cyano-3-methylthiophene-2-carboxylate typically involves several steps:

- Formation of the Thiophene Ring : The initial step involves synthesizing the thiophene ring through reactions involving dicarbonyl compounds and sulfur.

- Introduction of the Chlorobenzamido Group : This is achieved via nucleophilic substitution using appropriate amines and chlorobenzoyl derivatives.

- Esterification : The final step involves esterifying the carboxylic acid derivative with ethanol in the presence of an acid catalyst.

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures to Ethyl 5-(3-chlorobenzamido)-4-cyano-3-methylthiophene-2-carboxylate showed effectiveness against various bacterial strains, suggesting potential as antibacterial agents .

Anti-inflammatory Effects

Thiophene derivatives have been reported to possess anti-inflammatory properties. For instance, studies have shown that certain thiophenes can inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Anticancer Activity

Preliminary studies suggest that ethyl thiophene derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells. This activity is likely mediated through the modulation of specific signaling pathways involved in cell growth and survival .

The mechanism of action for Ethyl 5-(3-chlorobenzamido)-4-cyano-3-methylthiophene-2-carboxylate is thought to involve:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammation and cancer progression.

- Receptor Binding : The presence of functional groups allows for interactions with biological receptors, potentially altering their activity and signaling pathways.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A comparative analysis was conducted on various thiophene derivatives, including Ethyl 5-(3-chlorobenzamido)-4-cyano-3-methylthiophene-2-carboxylate, revealing potent antimicrobial effects against Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Study : In vitro assays demonstrated that similar thiophenes reduced levels of inflammatory markers in cell cultures, indicating a promising avenue for further research into their therapeutic applications .

Applications in Medicinal Chemistry and Agriculture

Given its biological activities, Ethyl 5-(3-chlorobenzamido)-4-cyano-3-methylthiophene-2-carboxylate could serve as:

- Pharmaceutical Intermediate : Its structure makes it a valuable building block for synthesizing novel drugs targeting inflammation and cancer.

- Agrochemical Development : The compound's antimicrobial properties suggest potential use in developing new pesticides or herbicides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.